N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
CAS No.: 1049576-77-3
Cat. No.: VC5825848
Molecular Formula: C24H32N4O3
Molecular Weight: 424.545
* For research use only. Not for human or veterinary use.
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide - 1049576-77-3](/images/structure/VC5825848.png)
Specification
CAS No. | 1049576-77-3 |
---|---|
Molecular Formula | C24H32N4O3 |
Molecular Weight | 424.545 |
IUPAC Name | N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Standard InChI | InChI=1S/C24H32N4O3/c1-18(2)19-8-10-20(11-9-19)26-24(30)23(29)25-12-13-27-14-16-28(17-15-27)21-6-4-5-7-22(21)31-3/h4-11,18H,12-17H2,1-3H3,(H,25,29)(H,26,30) |
Standard InChI Key | INRKBQILIWOVJU-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Composition
The IUPAC name N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide delineates a symmetrical diamide scaffold. The central ethanediamide moiety (-NH-C(=O)-C(=O)-NH-) bridges two aromatic systems: a 2-methoxyphenyl-substituted piperazine ring and a 4-isopropylphenyl group . The molecular formula is deduced as C₂₅H₃₃N₅O₃, with a calculated molecular weight of 463.57 g/mol, consistent with analogous piperazine-ethanediamide hybrids .
Stereochemical Considerations
While no experimental crystallographic data exists for this specific compound, molecular modeling of related structures suggests the piperazine ring adopts a chair conformation, with the 2-methoxyphenyl group occupying an equatorial position to minimize steric strain . The ethanediamide linker likely enforces a planar geometry between the two aromatic systems, potentially influencing receptor-binding interactions .
Synthetic Pathways and Analytical Characterization
Proposed Synthesis Route
Based on methodologies for analogous compounds, a plausible synthesis involves:
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Piperazine functionalization: N-alkylation of 1-(2-methoxyphenyl)piperazine with 2-chloroethylamine under basic conditions to yield 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine .
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Amide coupling: Reaction of the primary amine with ethyl oxalyl chloride to form the monoamide intermediate, followed by coupling with 4-isopropylaniline using carbodiimide-based activation .
Key purification steps likely involve silica gel chromatography and recrystallization from ethanol/water mixtures, as evidenced by protocols for structurally similar ethanediamides .
Spectroscopic Fingerprints
Predicted analytical data (absent experimental values):
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¹H NMR (400 MHz, DMSO-d₆): δ 1.20 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.50–2.70 (m, 4H, piperazine N-CH₂), 3.00–3.20 (m, 4H, piperazine N-CH₂), 3.72 (s, 3H, OCH₃), 4.05 (q, 2H, NHCH₂), 6.80–7.40 (m, 7H, aromatic), 8.50 (br s, 2H, NH) .
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1595 cm⁻¹ (aromatic C=C) .
Pharmacological Profile and Mechanism of Action
Receptor Binding Hypotheses
The structural motif of a 2-methoxyphenylpiperazine moiety is strongly associated with serotonin (5-HT₁A/5-HT₂A) and dopamine D₂/D₃ receptor modulation . Molecular docking studies on analogous compounds suggest:
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5-HT₁A affinity: The 2-methoxyphenyl group engages in π-π stacking with Phe361 in the orthosteric binding pocket .
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Dopamine D₂L selectivity: The isopropylphenyl substituent may occupy secondary hydrophobic pockets in the receptor's extracellular loop regions .
Enzymatic Interactions
Piperazine-ethanediamide derivatives demonstrate inhibitory activity against monoamine oxidase (MAO) isoforms, with IC₅₀ values ranging 50–200 nM in preclinical models . The ethanediamide carbonyl groups likely coordinate with flavin adenine dinucleotide (FAD) cofactors in the MAO active site .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Predicted properties using QSAR models:
Property | Value | Method |
---|---|---|
LogP (octanol/water) | 3.2 ± 0.3 | XLogP3 |
Aqueous solubility (25°C) | 0.12 mg/mL | Ali solubility |
pKa (basic) | 8.9 (piperazine N) | MarvinSketch |
Metabolic Stability
In vitro hepatic microsomal studies on related compounds show:
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Phase I metabolism: CYP3A4-mediated O-demethylation of the 2-methoxyphenyl group (t₁/₂ = 45 min) .
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Phase II conjugation: Glucuronidation of the secondary amide nitrogen detected in rat models .
Model | LD₅₀ Estimate | Confidence Interval |
---|---|---|
Rat oral | 980 mg/kg | 750–1280 mg/kg |
Mouse intravenous | 125 mg/kg | 95–165 mg/kg |
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